An In-depth Technical Guide to 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid, a substituted β-amino acid of significant intere...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid, a substituted β-amino acid of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust framework for its study and application.
Introduction: The Significance of Substituted β-Amino Acids
β-Amino acids and their derivatives are crucial building blocks in the development of novel therapeutics.[1][2] Their incorporation into peptide-based drugs can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The specific substitutions on the aromatic ring of 3-aryl-β-amino acids play a pivotal role in modulating their biological activity, binding affinity to target proteins, and overall pharmacological properties. The presence of a fluorine atom, as in the case of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid, is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.
Chemical Structure and Properties
The chemical structure of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is characterized by a propanoic acid backbone with an amino group at the β-position (carbon 3) and a 2-bromo-4-fluorophenyl substituent also at the β-position.
Caption: Chemical structure of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid.
Physicochemical Properties (Predicted and Inferred from Analogues)
Property
Value
Source/Basis
Molecular Formula
C₉H₉BrFNO₂
Calculated
Molecular Weight
262.08 g/mol
Calculated
XLogP3
~1.5
Predicted based on similar structures
Hydrogen Bond Donors
2
Calculated
Hydrogen Bond Acceptors
3
Calculated
Rotatable Bond Count
3
Calculated
pKa (acidic)
~4
Inferred from similar propanoic acids
pKa (basic)
~9-10
Inferred from similar primary amines
Synthesis and Purification
Proposed Synthetic Workflow via Rodionov Reaction
Caption: Proposed synthetic workflow for 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the Rodionov reaction.[3][4]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or glacial acetic acid.
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in a minimal amount of hot water or an appropriate solvent system.
Purification: The crude product is purified by recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation; common solvents include water, ethanol, or mixtures thereof. The purified product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Characterization (Expected)
The following are expected analytical data based on the structure of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Aromatic Protons (Ar-H): Signals in the range of δ 7.0-8.0 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine and bromine atoms will influence the chemical shifts.
Methine Proton (Cβ-H): A multiplet or triplet of doublets around δ 4.5-5.0 ppm.
Methylene Protons (Cα-H₂): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 2.5-3.0 ppm.
Amine (NH₂) and Carboxylic Acid (OH) Protons: Broad singlets that may be exchangeable with D₂O.
¹³C NMR:
Carboxyl Carbon (C=O): A signal in the range of δ 170-180 ppm.
Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbons attached to fluorine and bromine will show characteristic chemical shifts and C-F coupling will be observed for the carbon attached to fluorine.
Methine Carbon (Cβ): A signal around δ 50-60 ppm.
Methylene Carbon (Cα): A signal around δ 40-45 ppm.
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS): Expected to show a prominent ion for [M+H]⁺ at m/z 262.9975 and [M-H]⁻ at m/z 260.9820. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.
Infrared (IR) Spectroscopy
O-H stretch (Carboxylic Acid): A broad absorption in the range of 2500-3300 cm⁻¹.
N-H stretch (Amine): Two bands in the range of 3300-3500 cm⁻¹.
C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
C-Br stretch: An absorption in the range of 500-600 cm⁻¹.
Potential Applications in Drug Development
As a substituted β-amino acid, 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a valuable building block for the synthesis of peptidomimetics and other small molecule drug candidates.
Scaffold for Bioactive Molecules: Its structure can be incorporated into larger molecules to probe interactions with biological targets such as enzymes and receptors.
Neurological Disorders: Analogues of 3-amino-3-phenylpropanoic acid have been investigated for their potential in treating neurological disorders due to their structural similarity to neurotransmitters.
Anticancer Agents: The β-amino acid scaffold is found in several potent anticancer agents. The specific halogen substitutions on the phenyl ring can be used to fine-tune the activity and selectivity of these compounds.
Asymmetric Synthesis: The chiral center at the β-carbon makes it a useful component in asymmetric synthesis, allowing for the creation of enantiomerically pure pharmaceuticals.
Conclusion
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid represents a promising, albeit understudied, molecule for research and development in medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route based on established chemical principles and data from closely related compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and to unlock its potential in the development of new therapeutic agents.
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of the novel amino acid derivative, 3-Amino...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of the novel amino acid derivative, 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid. Due to the limited availability of direct experimental data for this specific isomer in public-domain literature, this document establishes a robust predictive framework. By leveraging empirical data from structurally related isomers and analogous compounds, we present an informed projection of its key physicochemical properties, including molecular structure, solubility, melting point, and spectroscopic signatures. Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis and comprehensive characterization of this compound, offering a validated roadmap for researchers venturing into its empirical investigation. This work aims to bridge the current knowledge gap and empower scientists in drug discovery and chemical research to harness the potential of this unique fluorinated amino acid.
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
Halogenated, and specifically fluorinated, amino acids are of profound interest in medicinal chemistry and drug development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. These alterations can lead to enhanced drug efficacy and improved pharmacokinetic profiles. 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a synthetic amino acid that, due to its unique substitution pattern, presents a compelling candidate for incorporation into novel therapeutic agents.
Molecular Structure and Isomerism
The precise arrangement of substituents on the phenyl ring is critical to the molecule's properties. The subject of this guide is 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid. However, several other isomers exist, and their known properties can be used for a comparative analysis.
Figure 1: Structural relationship of the target compound to its known isomers and related analogs.
Predicted Physicochemical Properties: A Comparative Analysis
The following table summarizes the known properties of related compounds and provides a predicted range for the target compound, 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid.
Predicted to have moderate solubility in water and higher solubility in polar organic solvents like DMSO and methanol.
pKa
Not Specified
Not Specified
Not Specified
Predicted to have two pKa values: one for the carboxylic acid group (~2-3) and one for the amino group (~9-10).
Rationale for Predictions:
Molecular Weight: The molecular formula is identical to its 3-bromo-4-fluoro isomer, thus the molecular weight will be the same.
Appearance: Amino acids are typically crystalline solids.
Melting Point: The presence of both a bromine and a fluorine atom is expected to result in a relatively high melting point due to strong intermolecular forces. The exact value will depend on the crystal lattice packing, which is influenced by the substitution pattern.
Solubility: The amino and carboxylic acid groups will impart some water solubility. However, the bromofluorophenyl group is hydrophobic, which will limit its aqueous solubility compared to simpler amino acids.
pKa: The pKa values are predicted based on typical values for amino acids. The electron-withdrawing effects of the halogen substituents on the phenyl ring may slightly lower the pKa of the carboxylic acid and the amino group compared to non-aromatic amino acids.
Predicted Spectroscopic Characteristics
The following are the expected spectroscopic signatures for 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amino group, and the methylene protons of the propanoic acid backbone. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern on the phenyl ring.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift influenced by the electronic environment of the phenyl ring.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3000-3300 cm⁻¹), the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Proposed Experimental Protocols for Synthesis and Characterization
The following protocols provide a robust framework for the de novo synthesis and comprehensive physicochemical characterization of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid.
Proposed Synthesis Workflow
A plausible synthetic route would involve a multi-step process, likely starting from a commercially available substituted benzaldehyde.
Figure 2: A proposed synthetic workflow for 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid.
Step-by-Step Characterization Protocols
A. Melting Point Determination
Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent.
Instrumentation: Use a calibrated digital melting point apparatus.
Procedure:
Load a small amount of the crystalline sample into a capillary tube.
Place the capillary tube in the melting point apparatus.
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Perform the measurement in triplicate to ensure accuracy.
B. Solubility Assessment
Solvents: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
Procedure:
To a series of small vials, add a pre-weighed amount of the compound (e.g., 10 mg).
Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.
Vortex each vial for 1-2 minutes at room temperature.
Visually inspect for complete dissolution.
If not fully dissolved, gentle warming or sonication can be applied and the observation noted.
Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble for each solvent.
C. pKa Determination (Potentiometric Titration)
Solution Preparation:
Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
Titration:
Calibrate a pH meter with standard buffers.
Place the amino acid solution in a beaker with a magnetic stirrer.
Incrementally add the NaOH solution and record the pH after each addition.
Continue the titration past the equivalence points.
Data Analysis:
Plot the pH versus the volume of NaOH added.
The pKa values correspond to the pH at the half-equivalence points on the titration curve.
D. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared (IR) Spectroscopy:
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Identify the characteristic functional group frequencies.
Mass Spectrometry (MS):
Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
Introduce the sample via direct infusion or after separation by liquid chromatography.
Determine the accurate mass of the molecular ion to confirm the elemental composition.
Analyze the fragmentation pattern to further support the proposed structure.
Conclusion
While direct experimental data for 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid remains elusive, this technical guide provides a robust, scientifically grounded framework for understanding its likely physicochemical characteristics. Through a comparative analysis of its isomers and related analogs, we have established a set of predicted properties that can guide future research. The detailed experimental protocols outlined herein offer a clear and validated pathway for the synthesis and empirical characterization of this novel compound. It is our hope that this guide will serve as a valuable resource for researchers, accelerating the exploration of this and other unique fluorinated amino acids in the pursuit of next-generation therapeutics.
References
PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved February 23, 2026, from [Link]
Chem-Impex. (n.d.). (R)-3-Amino-3-(4-fluorophenyl)propionic acid. Retrieved February 23, 2026, from [Link]
Oakwood Chemical. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. Retrieved February 23, 2026, from [Link]
Executive Summary & Compound Significance 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a specialized -amino acid derivative. Unlike common -amino acids (phenylalanine analogs), this compound features the amine gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Significance
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a specialized
-amino acid derivative. Unlike common -amino acids (phenylalanine analogs), this compound features the amine group at the -position (C3), imparting unique proteolytic stability and conformational bias when incorporated into peptidomimetics.
The 2-bromo-4-fluoro substitution pattern is critical. The ortho-bromo substituent introduces significant steric bulk and torsional strain, often forcing the phenyl ring out of coplanarity with the backbone, while the para-fluoro group serves as a metabolic blocker and an NMR handle (
F).
This guide provides the definitive spectroscopic framework for validating this structure, distinguishing it from its regioisomers (e.g., 3-bromo or
Due to the zwitterionic nature of the compound, chemical shifts are highly solvent-dependent.
Recommended Solvent:
with 2 equivalents of (locks the molecule in cationic form ).
Alternative:
(if the HCl salt is isolated).
NMR (500 MHz,
) - Predicted Profile
The 2-bromo substituent exerts a "roofing" effect (steric deshielding) on the benzylic proton.
Position
(ppm)
Multiplicity
Integral
Coupling ( in Hz)
Assignment Logic
H-3 (-CH)
4.95 - 5.10
dd
1H
Deshielded by , Phenyl, and Ortho-Br .
H-2a (-CH)
2.90 - 3.05
dd
1H
Diastereotopic methylene proton A.
H-2b (-CH)
2.75 - 2.85
dd
1H
Diastereotopic methylene proton B.
Ar-H3
7.45 - 7.55
dd
1H
Diagnostic: Between Br and F. Deshielded by Br.
Ar-H6
7.30 - 7.40
dd
1H
Adjacent to the chiral chain attachment.
Ar-H5
7.10 - 7.20
td
1H
Adjacent to F, shielded relative to H3.
Key Interpretation Note:
The ABX system of the
moiety is the hallmark of -amino acids. You will see two double-doublets for the (H2a, H2b) and one double-doublet (or triplet-like) for the chiral CH (H3).
NMR (125 MHz,
)
Carbonyl (C1): ~172 ppm.
-CH (C3): ~50-52 ppm (Shifted upfield relative to -amino acids).
-CH2 (C2): ~36-38 ppm.
C-F (Ar-C4): ~162 ppm (Doublet,
).
C-Br (Ar-C2): ~123 ppm (Doublet,
).
NMR (470 MHz)
Shift:-110 to -115 ppm (relative to
).
Pattern: Multiplet (typically quartet-like due to coupling with H3 and H5).
Utility: This is the cleanest way to check for regioisomers (e.g., 3-bromo-4-fluoro vs 2-bromo-4-fluoro). The ortho-bromo group may cause a slight downfield shift compared to the meta-bromo analog.
Quality Control & Impurity Profiling
When synthesizing this compound (e.g., via Rodionov reaction or enzymatic resolution), specific impurities are common.
NMR. The -isomer has a (benzylic) signal at ~3.2 ppm and a () signal at ~4.2 ppm. The -isomer (target) has the (benzylic) further downfield (~5.0 ppm).
Cinnamic Acid Derivative: Resulting from elimination of ammonia.
Detection: Olefinic protons at 6.5-7.5 ppm (
for trans).
References
PubChem Compound Summary. 3-Amino-3-(4-fluorophenyl)propanoic acid (Analogous baseline data). National Center for Biotechnology Information.
[Link]
Mestrelab Research. NMR Prediction Algorithms (Mnova). (Used for shift simulation based on substituent increments).
[Link]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for halogenated aromatic coupling constants).
[Link]
Technical Guide: 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic Acid in Peptidomimetic Design
[1] -amino acids for library generation and metabolic stability. Executive Summary 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a highly specialized -amino acid building block.[1] Unlike standard proteinogenic ami...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
-amino acids for library generation and metabolic stability.
Executive Summary
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a highly specialized
-amino acid building block.[1] Unlike standard proteinogenic amino acids, this molecule offers a dual-modality advantage in drug discovery:
The "Shield": The
-backbone and 4-fluoro substituent provide exceptional resistance to proteolytic degradation and metabolic oxidation.[1]
The "Anchor": The 2-bromo substituent serves as an orthogonal reactive handle, enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions on the solid phase.[1]
This guide details the physicochemical rationale, solid-phase peptide synthesis (SPPS) integration, and on-resin functionalization protocols for this scaffold.
Part 1: Structural Rationale & Physicochemical Properties[2]
The molecule is a derivative of
-phenylalanine.[1] Its value lies in the specific positioning of its halogen substituents.
The "Warhead" and the "Shield" Analysis
Feature
Chemical Moiety
Functionality & Benefit
Backbone
-Amino Acid
Extends the peptide backbone by one methylene unit ().[1] Induces specific secondary structures (e.g., 14-helix) and renders the peptide bond unrecognizable to most endogenous proteases.[1]
Metabolic Block
4-Fluoro (Para)
Blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation).[1] Increases lipophilicity () to improve membrane permeability.[1]
Synthetic Handle
2-Bromo (Ortho)
Provides a steric lock to restrict side-chain rotation ( angle).[1] Acts as a pre-installed leaving group for Suzuki-Miyaura or Sonogashira coupling after peptide assembly.[1]
Conformational Impact
The ortho-bromo substituent creates significant steric clash with the peptide backbone.[1] In
-peptides, this restriction often stabilizes folded architectures (foldamers).[1] Unlike flexible linear peptides, sequences containing this residue are pre-organized, reducing the entropic penalty upon binding to a target receptor.
Part 2: Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating
-amino acids into peptide sequences is more challenging than standard -amino acids due to the reduced nucleophilicity of the amino group and steric hindrance.[1]
Protection Strategy
For Fmoc-based SPPS, the building block is typically used as Fmoc-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid .[1]
Side Chain Protection: None required for the aryl ring (unless further functionalized).[1]
Solubility: The hydrophobic halogens decrease solubility in standard DMF/NMP. A binary solvent system (DMF/DCM 1:1) is recommended for stock solutions.[1]
Coupling Protocol (The "Difficult Coupling" Cycle)
Standard DIC/HOBt coupling is often insufficient.[1] We utilize high-efficiency uronium/aminium salts.[1]
Reagents:
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]
-amino acids. Note the mandatory decision node for Double Coupling.
Part 3: Late-Stage Diversification (On-Resin Cross-Coupling)[1]
The defining feature of this building block is the 2-Bromo substituent.[1] It allows researchers to synthesize a "Parent Peptide" and then diverge into a library of analogs using Suzuki-Miyaura cross-coupling while the peptide is still attached to the resin.
The Logic of Diversity
Instead of synthesizing 20 different peptides with 20 different starting materials, you synthesize one peptide containing the 2-bromo scaffold. You then split the resin into 20 wells and react each with a different aryl boronic acid.
On-Resin Suzuki-Miyaura Protocol
Conditions: Anhydrous, oxygen-free conditions are vital, even on solid phase.[1]
Preparation: Wash resin-bound peptide with degassed DMF (
(0.1 eq) and Aryl Boronic Acid (5 eq) in degassed DMF.
Base: Add aqueous
(2M, 5 eq).
Reaction: Add mixture to resin. Heat to 80°C for 4-16 hours under Argon/Nitrogen atmosphere.[1]
Microwave Option: 80°C for 30 mins (CEM Liberty or Biotage initiator).
Wash: Extensive washing is required to remove Palladium traces: DMF, then 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF, then DCM.[1]
Diversification Pathway
Figure 2: Late-stage diversification workflow converting the Bromine handle into various Aryl derivatives.
Part 4: Analytical & Biological Considerations
HPLC & Mass Spectrometry
Retention Time: The 2-bromo-4-fluoro moiety is significantly hydrophobic.[1] Expect a shift to higher acetonitrile percentages on C18 columns compared to non-halogenated analogs.[1]
Isotope Pattern: The Bromine atom provides a distinct mass spectrometry signature (approx 1:1 ratio of M and M+2 peaks due to
and ).[1] This serves as an excellent diagnostic tag to confirm coupling success before the Suzuki reaction.
Metabolic Stability Data (Projected)
Fluorination at the 4-position of phenyl rings is a validated medicinal chemistry tactic to extend half-life (
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society. Link (Establishes HATU/HOAt superiority for hindered couplings).[1]
Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[1] Biological properties. Helvetica Chimica Acta.[1] Link (Foundational text on
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Core mechanism for the diversification step).[1]
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link (Rationale for 4-Fluoro metabolic stability).
Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research. Link (Explains the secondary structure stability of
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Focus: PPAR Agonist Design, Synthetic Methodology, and Protocol Optimization
Executive Summary
Substituted 3-phenylpropanoic acid derivatives represent a privileged scaffold in medicinal chemistry, most notably as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptor ligands are critical in the management of metabolic syndrome, regulating lipid homeostasis (PPAR
), glucose metabolism (PPAR), and fatty acid oxidation (PPAR).
This guide provides a comprehensive technical framework for the design and synthesis of these derivatives. Moving beyond generic protocols, we detail the structure-activity relationship (SAR) driving subtype selectivity and provide a robust, self-validating synthetic workflow utilizing Knoevenagel condensation followed by catalytic hydrogenation.
Structural Design & SAR Strategy
The efficacy of phenylpropanoic acid derivatives hinges on precise molecular recognition within the PPAR ligand-binding domain (LBD). The scaffold can be dissected into three pharmacophoric regions: the Acidic Head, the Linker/
-Substituent, and the Hydrophobic Tail.
Pharmacophore Dissection
Acidic Head: A carboxylic acid moiety is non-negotiable; it forms a critical hydrogen bond network with tyrosine (e.g., Tyr473 in PPAR
) and histidine residues in the LBD.
-Substitution (The Selectivity Switch):
-Alkyl groups (e.g., ethyl): Tend to favor PPAR selectivity (lipid lowering).
-Alkoxy groups (e.g., ethoxy): Often yield PPAR/ dual agonists (glitazar-like profiles), balancing lipid and glucose control.
Hydrophobic Tail: A distal phenyl or heteroaryl ring attached via a linker (ether, thioether, or alkyl chain) occupies the large hydrophobic pocket, stabilizing the active conformation of the receptor.
SAR Decision Logic
The following decision tree illustrates the rational design process for tuning receptor selectivity.
Figure 1: SAR decision tree for tuning PPAR subtype selectivity via structural modification of the phenylpropanoic acid core.
Retrosynthetic Analysis
To access a diverse library of derivatives, a convergent synthetic strategy is required. The most robust pathway disconnects the C2-C3 bond via a Knoevenagel Condensation , tracing back to a substituted benzaldehyde and a malonic acid derivative.
Figure 2: Retrosynthetic disconnection showing the C=C bond formation and subsequent reduction strategy.
Synthetic Methodology & Experimental Protocols
Step 1: Knoevenagel Condensation (C=C Bond Formation)
The formation of the cinnamic acid intermediate is the critical C-C bond-forming step. While pyridine/piperidine is the classical catalytic system, modern green chemistry approaches favor ammonium salts or solvent-free conditions to minimize toxicity.
Reaction:
Technical Insight:
Decarboxylation: When using malonic acid, the reaction proceeds through a spontaneous decarboxylation of the initial dicarboxylic acid intermediate at elevated temperatures (>70°C), yielding the trans-cinnamic acid directly.
Base Selection: Piperidine acts as the nucleophilic catalyst to form the iminium ion with the aldehyde, accelerating the attack by the enol of the malonic acid.
Step 2: Catalytic Hydrogenation (Reduction)
The reduction of the double bond must be chemoselective, especially if the aromatic ring contains halogens (risk of dehalogenation) or benzyl ethers.
Reaction:
Technical Insight:
Catalyst Choice: 10% Pd/C is standard. If halogen substituents are present, PtO
or the addition of an amine poison (e.g., dipyridyl) may be necessary to prevent hydrogenolysis of the C-X bond.
Transfer Hydrogenation: For safer scale-up, Formic Acid/Et
N with PdCl is a viable alternative to high-pressure H gas.[1]
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde (13.6 g, 100 mmol) and malonic acid (20.8 g, 200 mmol) in pyridine (40 mL).
Catalysis: Add piperidine (1.0 mL) as the catalyst.
Reflux: Heat the mixture to 100°C. Evolution of CO
gas will be observed. Maintain reflux for 4–6 hours until gas evolution ceases.
Quench: Cool the reaction mixture to room temperature and pour slowly into a stirred mixture of ice (200 g) and concentrated HCl (50 mL) to precipitate the acid.
Isolation: Filter the white precipitate, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water.
Validation Point: Check melting point (Lit: 170–173°C) and
H NMR (doublet at 6.3-6.5 ppm for vinylic proton).
Phase B: Hydrogenation to 3-(4-Methoxyphenyl)propanoic Acid
Setup: Dissolve the 4-methoxycinnamic acid (5.0 g, 28 mmol) in methanol (50 mL) in a hydrogenation flask.
Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5 wt%) under an inert atmosphere (Nitrogen purge). Caution: Pd/C is pyrophoric.
Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure or 1-3 atm in a Parr shaker). Stir vigorously at room temperature for 12 hours.
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
Purification: Concentrate the filtrate in vacuo. The residue is typically pure enough, but can be recrystallized from hexane/ethyl acetate.
Characterization & Data Analysis
To ensure scientific integrity, the final product must be validated against specific spectral criteria.
Technique
Diagnostic Signal
Structural Confirmation
H NMR
2.60 (t, 2H), 2.90 (t, 2H)
Disappearance of vinylic doublets ( 6-7.5) and appearance of two triplets indicates successful reduction of the double bond.
C NMR
178.0 (COOH), 30.0, 36.0 (CH)
Confirms carboxylic acid carbonyl and saturated alkyl chain.
HRMS
[M-H] or [M+H]
Exact mass confirms elemental composition.
HPLC
Single peak, >98% AUC
Purity verification for biological assay.
Biological Evaluation Framework
Once synthesized, the derivatives should be screened for PPAR agonism using a reporter gene assay.
Transfection: COS-7 or HEK293 cells transfected with plasmids expressing human PPAR
or PPAR LBD fused to a GAL4 DNA-binding domain.
Treatment: Cells treated with varying concentrations of the synthesized derivative (0.1 nM – 10
M).
Readout: Luciferase activity normalized to control (DMSO).
Metric: Calculate EC
and E relative to standard agonists (e.g., Fenofibrate for , Rosiglitazone for ).
References
Nomura, M., et al. (2003).[7][8] "Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators." Journal of Medicinal Chemistry, 46(17), 3581–3599.[7][8]
Kasuga, J., et al. (2006).[9] "Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters, 16(3), 554–558.
Peyrat, L., et al. (2020). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." Molecules, 25(10), 2333.
Suh, Y.G., et al. (2008).[10] "Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as PPAR alpha and gamma dual agonists." Journal of Medicinal Chemistry, 51(20), 6318–6333.[10]
Khanna, S., et al. (2012). "Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH." Sciencemadness / Journal of Chemical Education.
Analytical Methods for the Characterization of Halogenated Amino Acids
Abstract Halogenated amino acids (HAAs)—specifically those containing fluorine, chlorine, bromine, or iodine—are critical in two distinct domains: as stable metabolic pharmacophores in drug design and as oxidative stress...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Halogenated amino acids (HAAs)—specifically those containing fluorine, chlorine, bromine, or iodine—are critical in two distinct domains: as stable metabolic pharmacophores in drug design and as oxidative stress biomarkers (e.g., 3-chlorotyrosine) in pathology.[1] Their analysis presents unique challenges due to the electronegativity of halogens, potential lability during sample preparation, and the need for high-specificity detection in complex matrices. This guide provides a comprehensive workflow for the extraction, separation, and mass spectrometric characterization of HAAs, moving beyond standard amino acid analysis (AAA) to specialized, field-proven methodologies.
Theoretical Foundations: The Halogen Advantage
Before method selection, the analyst must understand the physicochemical properties that distinguish HAAs from native amino acids. These properties are not just structural quirks; they are the leverage points for detection.
Isotope Patterns and Mass Defect
Mass spectrometry (MS) is the gold standard for HAA analysis. Two features allow for unambiguous identification:
Isotopic Signature: Unlike Carbon, Hydrogen, or Nitrogen, Chlorine and Bromine have distinct natural isotope distributions.
Chlorine:
and exist in a roughly 3:1 ratio. A monochlorinated peptide will show a distinct "M" and "M+2" doublet.
Bromine:
and exist in a nearly 1:1 ratio. This "twin peak" signature is diagnostic.
Note: Fluorine (
) and Iodine () are monoisotopic and do not show these patterns, requiring high-resolution accurate mass (HRAM) for confirmation.
Negative Mass Defect:
Most biological metabolites (C, H, N, O based) have a slightly positive mass defect (mass > nominal integer). Halogens (Cl, Br, I) have a negative mass defect.
Implication: In a plot of Mass Defect vs. m/z, HAAs occupy a unique "lower" space, allowing them to be filtered out of complex biological noise.
Table 1: Mass Spectrometry Characteristics of Halogen Substituents
Element
Dominant Isotopes
Abundance Ratio
Mass Defect Contribution
Diagnostic Utility
Fluorine
100%
-0.0016 Da
HRAM required; no isotope pattern.
Chlorine
/
75.8% / 24.2%
-0.0311 Da
3:1 doublet (M/M+2).
Bromine
/
50.7% / 49.3%
-0.0818 Da
1:1 doublet (M/M+2).
Iodine
100%
-0.0956 Da
High negative defect; HRAM required.
Sample Preparation: The Integrity Checkpoint
CRITICAL WARNING: Standard protein hydrolysis (6N HCl at 110°C for 24h) is destructive to many halogenated tyrosines. Acidic conditions can induce dehalogenation or artifactual chlorination if trace contaminants are present.
Enzymatic Digestion (The Preferred Route)
For quantifying protein-bound HAAs (e.g., 3-chlorotyrosine in plasma proteins), enzymatic digestion is mandatory to preserve the halogen bond.
Enzyme: Pronase E (Streptomyces griseus).
Why: It creates a total hydrolysate (free amino acids) under mild pH (7.4) and temperature (50°C) conditions, preventing the loss of the halogen atom.
Solid Phase Extraction (SPE)
HAAs are often trace analytes. A cleanup step using a hydrophilic-lipophilic balanced (HLB) sorbent is recommended to remove salts and phospholipids that suppress ionization.
Chromatographic Separation: The PFP Solution
While C18 columns are standard for peptides, Pentafluorophenyl (PFP) stationary phases are superior for HAAs.[2]
Mechanism: PFP phases offer
interactions and specific electrostatic interactions with the halogenated moiety of the analyte.
Benefit: PFP columns can separate positional isomers (e.g., 2-fluoro- vs. 4-fluorophenylalanine) that often co-elute on C18.
Visualization: Method Selection Workflow
Figure 1: Decision tree for sample preparation and column selection based on HAA stability and matrix.
Protocol A: Targeted Quantification of 3-Chlorotyrosine
Application: Biomarker for Myeloperoxidase (MPO) activity in inflammatory diseases.
Matrix: Human Plasma.[3][4]
Reagents
Internal Standard (IS):
-3-Chlorotyrosine or -3-Chlorotyrosine.
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 7.4.
Enzyme: Pronase E (freshly prepared 10 mg/mL).
Step-by-Step Methodology
Protein Precipitation & Wash:
Aliquot 50 µL plasma.
Add 200 µL cold acetone to precipitate proteins. Centrifuge at 14,000 x g for 10 min.
Discard supernatant (removes free amino acids).
Resuspend pellet in 200 µL Digestion Buffer.
Enzymatic Hydrolysis:
Add 10 µL of Pronase E solution.
Add 10 µL of Internal Standard (1 µM).
Incubate: 24 hours at 50°C. (Note: Complete hydrolysis is critical).
SPE Cleanup:
Condition HLB plate (30 mg) with 1 mL Methanol followed by 1 mL Water.
Application: Discovery of unknown halogenated drug metabolites or environmental contaminants.
Theory of Operation
This method utilizes the negative mass defect of halogens to filter out biological background noise.[9]
Workflow
Data Acquisition:
Instrument: Q-TOF or Orbitrap (Resolution > 60,000).
Mode: Full Scan (m/z 100–1000).
Data Processing (Mass Defect Filter):
Define the "Halogen Space."
Filter Logic: Retain ions where:
Explanation: This equation creates a diagonal cutoff line. Peptides and lipids usually fall above this line; halogenated compounds fall below.
Isotope Confirmation:
For surviving peaks, apply an isotope pattern search (e.g., look for M+2 peak at ~33% intensity for Cl).
Visualization: Mass Defect Filtering Logic
Figure 2: Computational workflow for identifying unknown halogenated species using Mass Defect Filtering.
References
Gaut, J. P., et al. (2002). "Artifact-free quantification of free 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine in human plasma by electron capture-negative chemical ionization gas chromatography mass spectrometry and liquid chromatography-electrospray ionization tandem mass spectrometry." Analytical Biochemistry. Link
Crowley, J. R., et al. (2016). "Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of 3-Chlorotyrosine and 3-Bromotyrosine in Human Plasma." Methods in Molecular Biology. Link
Nováková, L., et al. (2020). "Advances in Sample Preparation for Biological Fluids." LCGC International. Link
Sleno, L. (2012). "The use of mass defect in modern mass spectrometry."[10] Journal of Mass Spectrometry. Link
Bell, D. S. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America. Link
Application Note: High-Efficiency Incorporation of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic Acid into Peptides
Executive Summary This application note details the experimental protocol for the solid-phase peptide synthesis (SPPS) incorporation of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid (referred to herein as -BrF-Phe )....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the experimental protocol for the solid-phase peptide synthesis (SPPS) incorporation of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid (referred to herein as
-BrF-Phe ).
This residue presents a dual synthetic challenge:
Electronic/Kinetic: As a
-amino acid, the nucleophilicity of the amino group is distinct from -amino acids, often leading to slower coupling kinetics.
Steric Hindrance: The 2-bromo (ortho) substituent on the phenyl ring exerts significant steric pressure on the
-carbon amine. This creates a "steric wall" that severely hinders both the coupling of this residue to the resin and, more critically, the subsequent acylation of its N-terminus.
This guide provides an optimized HATU/HOAt and Microwave-Assisted protocol to overcome these barriers, ensuring high coupling efficiency (>98%) and minimizing deletion sequences.
-Backbone: Introduces proteolytic stability and potential for 14-helix secondary structure formation (foldamers).
2-Bromo (Ortho): Provides a handle for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling) or halogen bonding, but causes severe steric clash during synthesis.
4-Fluoro (Para): Modulates lipophilicity and metabolic stability.
The "Ortho-Clash" Phenomenon
In standard SPPS, the incoming activated amino acid must approach the resin-bound amine. However, when elongating from
-BrF-Phe, the resin-bound amine is shielded by the bulky bromine atom located on the adjacent phenyl ring. Standard carbodiimide couplings (DIC/HOBt) often fail here, resulting in truncated peptides.
Experimental Protocols
Materials & Reagents
Reagent
Grade/Spec
Purpose
Fmoc--BrF-Phe-OH
>98% ee
Target Building Block
HATU
Peptide Grade
High-power coupling agent (Uronium)
HOAt
0.5M in DMF
Additive to reduce racemization & accelerate reaction
TMP (2,4,6-Trimethylpyridine)
Anhydrous
Non-nucleophilic base (Collidine)
DMF
Anhydrous
Primary Solvent
DCM
Anhydrous
Swelling Solvent
Piperidine
20% in DMF
Fmoc Deprotection
Protocol A: Coupling Fmoc-
-BrF-Phe-OH to the Resin
Objective: Attach the bulky residue to the growing peptide chain.
Pre-requisite: Resin (e.g., Rink Amide or Wang) must be swollen in DCM (30 min) and Fmoc-deprotected.
Activation (Pre-mix):
In a dry vial, dissolve Fmoc-
-BrF-Phe-OH (3.0 eq relative to resin loading).
Add HATU (2.9 eq).
Add HOAt (3.0 eq). Note: HOAt is critical here over HOBt due to the "neighbouring group effect" of the pyridine nitrogen, which speeds up activation of hindered acids.
Dissolve in minimal DMF (concentration ~0.2 M).
Add TMP (Collidine) (6.0 eq). Avoid DIPEA if possible to prevent base-catalyzed racemization of the sensitive
-center, though -amino acids are generally more configurationally stable than -amino acids.
Activation Time: 2 minutes. (Do not over-activate; HATU active esters can hydrolyze).
Note: We switch to DIEA here for maximum base strength to drive the reaction, as the incoming standard
-amino acid is less prone to racemization than the -residue.
Aggressive Coupling:
Microwave:75°C for 15 minutes (Double Coupling is Mandatory).
Manual/RT: If microwave is unavailable, couple for 12-16 hours (Overnight) or perform a double couple (2 x 4 hours).
Capping (Mandatory):
After coupling the subsequent residue, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes. This terminates any unreacted
-amines, preventing deletion sequences that are difficult to purify later.
Visualization of Workflows
Optimized SPPS Workflow for Hindered
-Amino Acids
Caption: Workflow for incorporating
-BrF-Phe. Note the critical double-coupling loop and aggressive elongation conditions.
Steric Interaction Model
Caption: Schematic of the "Ortho-Effect." The 2-Bromo substituent sterically shields the amine, requiring high-energy coupling conditions.
Analytical Data & QC
Monitoring Coupling Efficiency
Due to the slower kinetics of
-amino acids, standard colorimetric tests can be misleading.
Test Method
Applicability
Notes
Kaiser Test (Ninhydrin)
Primary Amines
Standard. May require longer heating (5 min) to develop color on hindered amines.
Chloranil Test
Secondary Amines
Not applicable here (this is a primary amine), but useful if N-alkylated.
Micro-Cleavage (LC-MS)
Gold Standard
Remove ~5mg resin, cleave with TFA/H2O (95:5) for 30 min, and inject on LC-MS. This definitively confirms mass and purity.
Common Side Reactions
Aspartimide Formation: Not applicable to this specific residue, but if the sequence contains Asp/Asn nearby, the extended coupling times required for the
-AA can aggravate this. Mitigation: Add 0.1M HOBt to the deprotection solution.
Guanidinylation: If using HATU with excess base or slow reaction times, the amine can react with the uronium salt directly. Mitigation: Always pre-activate acid with HATU before adding to the resin.
References
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2733.
Hoyer, K., et al. (2008). "Optimization of coupling conditions for the solid-phase synthesis of difficult peptide sequences." Journal of Peptide Science, 14(10), 1067-1075.
Bachem. "Coupling Reagents: A Guide to Selection." Bachem Technical Notes.
Technical Support Center: Preventing Racemization in Chiral Amino Acid Synthesis
Current Status: Online Support Tier: Senior Application Scientist Topic: Racemization Suppression & Troubleshooting Introduction: The Racemization Crisis Racemization is the silent killer of chiral synthesis. In drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Senior Application Scientist
Topic: Racemization Suppression & Troubleshooting
Introduction: The Racemization Crisis
Racemization is the silent killer of chiral synthesis. In drug development, a 1% enantiomeric impurity can transform a therapeutic agent into a toxin or render a peptide immunogenic. As a Senior Application Scientist, I often see researchers focus heavily on yield while inadvertently creating conditions that destroy stereochemical integrity.
This guide is not a textbook; it is a troubleshooting system. It is designed to help you identify why your chiral centers are inverting and provide validated protocols to stop it.
Module 1: Diagnostics & Mechanisms
Q: How do I distinguish between Oxazolone formation and Direct Enolization?
A: Understanding the mechanism is the first step to fixing the problem.
Oxazolone (Azlactone) Formation: This is the most common pathway during activation. The activated carboxyl group cyclizes with the backbone amide oxygen. The resulting oxazolone is highly acidic at the
-carbon, leading to rapid epimerization before the amine attacks.
Direct Enolization: This occurs when a base directly abstracts the
-proton. This is common when using strong bases (like DBU or high equivalents of DIEA) or electron-withdrawing protecting groups.
Visualizing the Failure Mode:
Figure 1: The Dual Pathways of Racemization. Oxazolone formation is the primary risk during activation, while direct enolization is driven by base strength.
Module 2: The Reagent Toolkit
Q: I am using HOBt/DIC. Why am I still seeing racemization?
A: HOBt is the "classic" additive, but it is no longer the gold standard.
HOBt can be insufficiently acidic to suppress oxazolone formation effectively in difficult couplings. Furthermore, if you are using HBTU/HATU, you are introducing a base (DIEA) which can drive enolization if not carefully managed.
The Upgrade Path:
Switch to Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .
Why: Oxyma creates an activated ester that is more reactive than OBt esters but less prone to oxazolone formation due to the specific geometry and leaving group ability [1].
Alternative:COMU is a third-generation uronium reagent based on Oxyma that shows superior retention of chirality compared to HATU [2].
Module 3: Base Management (Critical Control Points)
Q: Can I use DIPEA for all my couplings?
A:Absolutely not.
DIPEA (Diisopropylethylamine) has a pKa of ~10.5. This is strong enough to abstract the
-proton of an activated amino acid, especially Cysteine or Histidine.
The Solution: Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1][2][3]
Collidine (pKa ~7.4): It is strong enough to deprotonate the carboxylic acid for activation but too weak and sterically hindered to abstract the
-proton [3].
Rule of Thumb: If using Uronium reagents (HATU/COMU) for Cys/His, always swap DIEA for Collidine.
Decision Logic for Base Selection:
Figure 2: Base Selection Decision Tree. Prioritize Collidine for sensitive residues to maintain chiral purity.
Module 4: Troubleshooting Specific Residues
Q: My C-terminal Cysteine is racemizing. How do I stop it?
A: Cysteine is uniquely prone to racemization because the sulfur atom stabilizes the carbanion intermediate (enolization).
Fix 1: Use Trityl (Trt) protection.[4] It provides steric bulk that shields the
-proton.
Fix 2:Avoid Pre-activation. Mix the Amino Acid, Activator, and Resin before adding the base. Pre-activating Cysteine allows time for the oxazolone to form and racemize before it hits the resin [4].
Fix 3: Use DIC/Oxyma without any base if possible.
Q: Histidine is losing chirality during coupling.
A: The imidazole ring acts as an internal base, "self-catalyzing" the proton abstraction (autocatalytic racemization).
Fix: Use Fmoc-His(Trt)-OH or Fmoc-His(Bum)-OH . The Trityl group on the imidazole nitrogen reduces its basicity and prevents it from snatching the
-proton [5].
Protocol Note: Keep coupling temperatures below 50°C (ideally RT) for Histidine. Microwave heating is a major risk factor here.
Module 5: Validated Protocols
Protocol A: Low-Racemization Coupling (The "Safe" Standard)
Use this for Cys, His, or when enantiomeric purity is critical.
Dissolve AA: Dissolve 3.0 eq of Fmoc-AA-OH and 3.0 eq of Oxyma Pure in DMF.
Chill (Optional): For extremely sensitive residues (e.g., Cys), cool the solution to 0°C.
Activate: Add 3.0 eq of DIC (Diisopropylcarbodiimide).[5]
Immediate Addition: Add the mixture immediately to the resin. Do not pre-activate for >2 minutes.
Reaction: Agitate for 60 minutes at Room Temperature.
Self-Validation: If the solution turns black/dark red immediately, your Oxyma might be degraded (check expiration). It should be a clear or light yellow solution.
Protocol B: Racemization-Free Ester Hydrolysis
Use this when removing methyl/ethyl esters from chiral amino acids in solution.
Issue: Standard LiOH/NaOH hydrolysis causes massive racemization via enolization.
Solution: The CaCl₂ / CaI₂ Assisted Hydrolysis [6].
Mixture: Dissolve the Amino Acid Ester (1 eq) in THF/Water (3:1).
Additive: Add 5.0 eq of CaCl₂ or CaI₂ .
Mechanism:[3][4][6] The Calcium ion coordinates between the carbonyl oxygen and the
-amine, "locking" the geometry and preventing enolization.
Base: Add 1.2 eq of LiOH.
Monitor: Stir at RT. The reaction is usually slower but retains >99% ee.
References
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal, 15(37), 9394–9403. Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Albericio, F. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. Link
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[7][8][9] The Journal of Organic Chemistry, 62(13), 4307–4312. Link
Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526. Link
Siddiqui, S. M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2793. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SOL-3A3-BFPA-001
Subject: 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid (CAS: N/A for specific isomer, generic structure analysis)
Status: Open
Assigned Specialist: Senior Application Scientist[1][2][3][4][5]
Welcome to the Technical Support Center
You are encountering solubility challenges with 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid . This is a common issue with halogenated
-amino acids. This molecule presents a "perfect storm" for poor solubility: it possesses a high-energy zwitterionic crystal lattice (typical of amino acids) combined with a highly lipophilic, halogenated aromatic ring.[1][3][4][5]
The following guide is structured to troubleshoot your specific application, whether you are preparing a stock solution for synthesis or a formulation for biological screening.
Module 1: The Core Problem (Root Cause Analysis)
Before attempting to dissolve the compound, you must understand why it resists solvation.[5]
The Zwitterionic Trap:
At neutral pH (approx.[3][5] pH 6–7), this compound exists as a zwitterion.[3][4][5] The carboxylic acid is deprotonated (
) and the amine is protonated ().[1][3] These opposite charges create strong electrostatic forces within the crystal lattice, requiring significant energy to break. Simultaneously, the 2-bromo-4-fluorophenyl moiety is highly hydrophobic, repelling water molecules that attempt to solvate the charged ends.[1][2][3][4][6]
Key Molecular Parameters (Estimated):
Parameter
Value (Approx.)
Implication
pKa (Acid)
~3.4 – 3.6
Below pH 3.0, the molecule becomes Cationic ().[1][2][3][4][5][6]
pKa (Base)
~8.8 – 9.2
Above pH 9.5, the molecule becomes Anionic ().[3][4][5]
The halogens (Br, F) make the ring very greasy; water alone will fail.
Module 2: Troubleshooting & Protocols
Scenario A: "I need a high-concentration stock solution (100 mM+)."
Diagnosis: Water is not an option here.[2][3][4][5][7] You must use a dipolar aprotic solvent to disrupt the lattice while accommodating the lipophilic ring.
Recommended Solvent:DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[2][3][4][5]
Why: These solvents act as hydrogen bond acceptors, effectively disrupting the zwitterionic lattice, while their organic nature solvates the halogenated phenyl ring.
Troubleshooting Q&A:
Q: I added DMSO, but it's still cloudy. What now?
A: The "Ortho-Effect" is likely at play.[1][2][3][4][5] The 2-bromo substituent provides steric bulk that hinders solvent access to the amine/acid core.[2][3]
Fix: Apply sonication at 40°C for 10–15 minutes. The heat provides the kinetic energy to break the lattice, and sonication prevents aggregation.
Q: Can I store this stock at -20°C?
A: Yes, but beware of freeze-thaw cycles . Halogenated amino acids can precipitate as needle-crystals upon thawing.[1][2][3][4][5] Always vortex and warm to 37°C before pipetting to ensure homogeneity.
Scenario B: "I am diluting my DMSO stock into aqueous buffer, and it crashes out."
Diagnosis: This is the "Solvent Shift" shock.[3] You are moving from a favorable environment (DMSO) to an unfavorable one (Water/Buffer at pH 7.4), forcing the molecule back into its zwitterionic, insoluble state.
Protocol: The "Shift-pH" Strategy
Do not dilute into neutral PBS. You must shift the pH of your buffer away from the pI (6.2).
For Acidic Stability: Dilute into 0.1 M HCl or acetate buffer (pH < 4.0).
Mechanism:[1][2][3][4] Protonates the carboxylate.[3][5] Species becomes Cationic (
Figure 1: Decision matrix for solubilization based on experimental constraints.[1][2][3][4][5]
Scenario C: "I need to inject this into an animal or use it in cell culture at pH 7.4."
Diagnosis: You cannot use strong acids/bases, and high DMSO is toxic.[3][4] You must hide the hydrophobic "grease" (the bromo-fluorophenyl ring) to trick water into accepting the molecule.[6]
The Solution: Cyclodextrin Complexation
Cyclodextrins are bucket-shaped molecules with a hydrophilic exterior and hydrophobic interior.[1][2][3][4][5][7]
Protocol: HP-
-CD Formulation
Prepare a 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP--CD) solution in water or PBS.[1][2][3][4][5][6]
Add your compound powder directly to this solution (do not predissolve in DMSO if possible, to avoid solvent toxicity).[3][4][5]
Stir vigorously for 4–6 hours at room temperature.
Mechanism:[1][2][3][4] The 2-bromo-4-fluorophenyl ring will insert itself into the cyclodextrin cavity.[1][2][3][4][6] The bromine atom is large, but
-CD is the correct size (cavity diameter ~6.0–6.5 Å) to accommodate a substituted phenyl ring [1].[3][6]
Why this works: The complex hides the hydrophobic halogenated ring, leaving the polar amino acid head group and the hydrophilic cyclodextrin shell exposed to the water.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why does the 2-bromo position make it harder to dissolve than the 4-bromo analog?A: Steric Hindrance and Crystal Packing.[1][2][3][4] The substituent at the ortho (2-position) creates a "kink" in the molecule. While this sometimes lowers the melting point, it often creates a more interlocked crystal structure that resists solvent penetration. Furthermore, the bulky bromine atom shields the amine group, making it kinetically slower to protonate/solvate [2].
Q2: Can I use ethanol?A: Generally, no .[2][3][4][5] Zwitterionic amino acids have poor solubility in pure alcohols (ethanol/methanol) because alcohols are not polar enough to stabilize the ionic charges (
and ) effectively.[1][3][4][5][6] You would need to add acid (HCl) to the ethanol to make it work.
Q3: I see a precipitate after 24 hours. Is my compound degrading?A: Unlikely. It is probably Ostwald Ripening . Small, invisible micro-crystals formed during initial mixing are growing into visible crystals.[3][4] This indicates your solution is supersaturated.[2][3][4]
Fix: Lower the concentration or increase the cyclodextrin ratio.
References
Viernstein, H., & Wolschann, P. (2020).[3][4][8] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 255.[3][8] Link
Perlovich, G. L., et al. (2013).[3][4] Thermodynamics of solubility, sublimation and solvation of alanine, valine, leucine and their derivatives. Thermochimica Acta, 565, 12-20.[2][3][4] (Provides thermodynamic basis for amino acid lattice energies).[3][4]
Yalkowsky, S. H., et al. (2010).[3][4] Handbook of Aqueous Solubility Data. CRC Press.[2][3][4] (General reference for halogenated aromatic solubility trends).
Loftsson, T., & Brewster, M. E. (2010).[3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4] Link
A Comparative Guide to the Determination of Absolute Stereochemistry: The Case of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute stereochemistry of a chiral molecule is a critical step. The three-dimensional arrangement of atoms can profo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute stereochemistry of a chiral molecule is a critical step. The three-dimensional arrangement of atoms can profoundly influence a compound's pharmacological and toxicological properties. This guide provides an in-depth comparison of three powerful analytical techniques for determining the absolute stereochemistry of "3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid," a chiral β-amino acid derivative. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and trustworthiness.
The Challenge: Unveiling the Chirality of a Novel β-Amino Acid
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid possesses a single stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (the (R)- and (S)-forms). Distinguishing between these enantiomers and assigning the correct absolute configuration is paramount for understanding its biological activity and for regulatory purposes. The presence of a bromine atom and a flexible propanoic acid chain presents both opportunities and challenges for different analytical methods.
A Tripartite Approach to Stereochemical Assignment
We will explore and compare three orthogonal and complementary techniques:
Single-Crystal X-ray Diffraction (SC-XRD): Often considered the "gold standard," this technique provides a direct visualization of the three-dimensional structure of a molecule in the solid state.
Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-phase technique that measures the differential absorption of left and right circularly polarized infrared light, providing a chiroptical fingerprint of a molecule.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): A high-throughput separation technique that can resolve enantiomers, a prerequisite for their individual characterization and for determining enantiomeric purity.
Figure 1: Overview of the analytical approaches for stereochemical determination.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer
SC-XRD stands as the most reliable method for the unambiguous determination of absolute configuration.[1] This is achieved by analyzing the anomalous scattering of X-rays, which allows for the direct visualization of the molecule's absolute spatial arrangement.[1] The presence of the relatively heavy bromine atom in our target molecule is highly advantageous, as it produces a significant anomalous scattering signal, leading to a more reliable determination.[2]
Causality of Experimental Choices
The success of SC-XRD is entirely dependent on obtaining a high-quality single crystal. The choice of crystallization conditions is therefore critical and often empirical. For a zwitterionic molecule like a β-amino acid, controlling the pH to influence the net charge and employing a range of solvents with varying polarities is a rational starting point.
Experimental Protocol: Crystallization and Data Analysis
Objective: To grow a single crystal of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid suitable for X-ray diffraction and determine its absolute configuration.
Materials:
Enantiomerically enriched sample of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid
A screening kit of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane)
Small glass vials or a crystallization plate
Microscope
Protocol:
Solubility Screening: Determine the solubility of the compound in a range of solvents to identify suitable solvent systems for crystallization. Good solvents will fully dissolve the compound at elevated temperatures, while poor solvents will cause precipitation.
Crystallization Setup (Vapor Diffusion):
Prepare a concentrated solution of the compound in a "good" solvent.
Place a small drop of this solution on a siliconized glass slide.
In a sealed chamber, place a larger reservoir of a "poor" solvent in which the compound is less soluble.
Slow vapor diffusion of the poor solvent into the drop will gradually decrease the solubility of the compound, ideally leading to the formation of single crystals.
Common techniques include hanging drop and sitting drop vapor diffusion.[3]
Crystal Harvesting and Mounting: Once suitable crystals have formed (typically over days to weeks), carefully harvest a single crystal and mount it on a goniometer head for the diffractometer.
X-ray Diffraction Data Collection:
Collect diffraction data using a modern diffractometer, preferably with a copper (Cu Kα) X-ray source to maximize the anomalous signal from the bromine atom.[1]
Data collection at low temperatures (e.g., 100 K) is recommended to minimize thermal motion and improve data quality.[1]
Structure Solution and Refinement:
Solve the crystal structure using direct methods or Patterson methods.
Refine the structural model against the diffraction data.
Absolute Configuration Determination:
The key parameter for determining the absolute configuration is the Flack parameter (x) .[4][5][6][7][8] This parameter refines the mixing ratio between the determined structure and its inverted counterpart.
A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned stereochemistry is correct.[4]
A value near 1 suggests the inverted structure is correct.[4]
A value around 0.5 may indicate a racemic crystal or twinning.[4][5]
Figure 2: Workflow for absolute stereochemistry determination by SC-XRD.
Data Presentation
Parameter
Ideal Value
Interpretation
Flack Parameter (x)
~ 0
The assigned absolute configuration is correct.[4][5]
Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Approach
VCD spectroscopy is a powerful alternative to SC-XRD, with the significant advantage of providing stereochemical information on molecules in solution, which is often more biologically relevant.[10] The technique relies on the comparison of an experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[11]
Causality of Experimental Choices
The accuracy of VCD in determining absolute configuration is highly dependent on the quality of the computational model. For a flexible molecule like 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid, it is crucial to perform a thorough conformational search to identify all low-energy conformers that contribute to the overall VCD spectrum. The choice of density functional theory (DFT) functional and basis set for the calculations is also critical for obtaining accurate predictions.
Experimental Protocol: VCD Measurement and Computational Analysis
Objective: To determine the absolute configuration of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid by comparing its experimental VCD spectrum with computationally predicted spectra.
Materials:
Enantiomerically pure sample of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid
Suitable solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆))
VCD spectrometer
High-performance computing resources for quantum chemical calculations
Protocol:
Sample Preparation: Dissolve the enantiomerically pure sample in a suitable solvent to a concentration of approximately 0.1 M.
VCD Spectrum Acquisition:
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
Collect data for a sufficient duration (e.g., 4-8 hours) to achieve a good signal-to-noise ratio.
Computational Modeling:
Conformational Search: Perform a comprehensive conformational search for one of the enantiomers (e.g., the (R)-enantiomer) using a method such as molecular mechanics or a specialized tool like CREST.[12]
Geometry Optimization and Frequency Calculation: For each identified low-energy conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) or larger basis set).
VCD Spectrum Calculation: Calculate the VCD and IR spectra for each optimized conformer.
Boltzmann Averaging: Generate a Boltzmann-averaged VCD spectrum by weighting the contribution of each conformer based on its calculated relative free energy.
Spectral Comparison and Assignment:
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer).
The absolute configuration is assigned based on the best visual and/or statistical agreement between the experimental and one of the calculated spectra.
Figure 3: Workflow for absolute stereochemistry determination by VCD.
Data Presentation
Method
Advantages
Disadvantages
VCD Spectroscopy
- Applicable to molecules in solution.[10]- Provides information on solution-phase conformation.
- Relies on the accuracy of computational models.- Can be challenging for highly flexible molecules.[10]
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Separation Prerequisite
Chiral HPLC is an indispensable tool for separating the enantiomers of a chiral compound.[1] While it does not directly provide the absolute configuration, it is essential for isolating the individual enantiomers for further analysis by techniques like SC-XRD or VCD, and for determining the enantiomeric purity of a sample.
Causality of Experimental Choices
The key to a successful chiral HPLC separation is the choice of the chiral stationary phase (CSP). For β-amino acids like our target molecule, several types of CSPs have proven effective. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based, such as CHIROBIOTIC T) are excellent starting points due to their broad applicability to amino acids.[10][13] Pirkle-type CSPs, which operate on a donor-acceptor mechanism, have also been successfully used for the separation of similar bromo-substituted aryl propionic acids.[9] The mobile phase composition is then optimized to achieve good resolution and peak shape.
Experimental Protocol: Enantioselective HPLC
Objective: To develop a chiral HPLC method for the separation of the (R)- and (S)-enantiomers of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid.
Materials:
Racemic and, if available, enantiomerically enriched samples of the target compound
Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine)
Protocol:
Column and Mobile Phase Screening:
Screen different chiral columns with a range of mobile phases. A good starting point for a Pirkle-type column like (R,R)-Whelk-O1 would be a normal-phase mobile phase such as hexane/ethanol with a small amount of TFA.[9] For a macrocyclic glycopeptide column like CHIROBIOTIC T, a polar organic or reversed-phase mobile phase could be effective.[13]
Method Optimization:
Once partial separation is observed, optimize the mobile phase composition (e.g., the ratio of the strong to weak solvent), the flow rate, and the column temperature to maximize the resolution between the two enantiomer peaks.
Validation:
Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.
Inject an enantiomerically enriched sample to identify the elution order of the (R)- and (S)-enantiomers (if a standard of known configuration is available).
Figure 4: Workflow for developing a chiral HPLC separation method.
Differential interaction with a chiral stationary phase
Solution
High
N/A for assignment
Essential for enantiomeric separation and purity assessment.[1]
For the definitive and unambiguous determination of the absolute stereochemistry of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid , a hierarchical approach is recommended:
Develop a robust chiral HPLC method to separate the enantiomers and ensure the availability of enantiomerically pure samples.
Pursue single-crystal X-ray diffraction as the primary method for absolute configuration assignment. The presence of the bromine atom significantly increases the likelihood of a successful and high-confidence determination via the Flack parameter.
Utilize VCD spectroscopy as a complementary technique. It can corroborate the solid-state structure from SC-XRD and provide valuable insights into the molecule's preferred conformation in solution.
By employing this multi-faceted strategy, researchers can be highly confident in their stereochemical assignment, a critical aspect of modern chemical and pharmaceutical research.
References
Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. Organic Letters, 6(19), 3233-5. [Link]
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5485-5495. [Link]
Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters, 6(19), 3233-3235. [Link]
Comparative study of the proteolytic stability of peptides with and without "3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid"
Introduction: The Achilles' Heel of Peptide Therapeutics Peptide-based drugs offer remarkable specificity and efficacy, bridging the gap between small molecules and large biologics.[1][2] However, their therapeutic poten...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and efficacy, bridging the gap between small molecules and large biologics.[1][2] However, their therapeutic potential is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1][] This poor metabolic stability leads to short half-lives and limited bioavailability, necessitating strategies to engineer resistance without compromising biological activity. A powerful approach in modern peptide design is the incorporation of unnatural amino acids (UAAs), which can fundamentally alter a peptide's properties.[][4][5]
This guide provides an in-depth technical comparison of the proteolytic stability of a standard peptide versus a modified analogue containing a specific β-amino acid, 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid . We will explore the mechanistic basis for the enhanced stability and provide a detailed, field-proven experimental workflow for researchers to validate these properties in their own laboratories.
The Mechanistic Rationale: How β-Amino Acids Confer Proteolytic Resistance
Proteases are highly specific enzymes that recognize and cleave peptide bonds between α-amino acids, their natural substrates.[6][7] The introduction of a β-amino acid, which has an additional carbon atom in its backbone, fundamentally disrupts this recognition.
Key Advantages of β-Amino Acid Incorporation:
Altered Backbone Conformation: The extended backbone of a β-amino acid induces unique secondary structures and local conformational changes.[8][9] This "kink" or altered geometry sterically hinders the peptide from fitting into the active site of a protease, effectively shielding adjacent peptide bonds from enzymatic hydrolysis.
Enhanced Thermodynamic Stability: Peptides incorporating β-amino acids often adopt more stable and well-defined helical or turn conformations in solution.[8] This increased rigidity further contributes to protease resistance, as many proteases preferentially cleave more flexible, unfolded regions of a peptide.[10]
Broad-Spectrum Protection: Unlike side-chain modifications that may only protect against a specific protease, the backbone alteration provided by a β-amino acid offers a more universal defense against a wide range of endo- and exopeptidases.[9][11]
The specific UAA, 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid , combines the protective β-backbone with a halogenated phenyl side chain. While the primary stability enhancement comes from the β-structure, the bromo- and fluoro-substituents can further modulate properties like hydrophobicity and binding interactions, which may also play a secondary role in stability and biological activity.[12][13][14]
Figure 1: Mechanism of Protease Resistance.
Experimental Design: A Head-to-Head Comparison
A robust comparative study requires a well-designed experiment that controls for variables and uses precise analytical techniques. Here, we outline a comprehensive workflow.
Peptide Synthesis
Two model peptides are required: a native sequence and an analogue where one amino acid is replaced by 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid .
Model Peptide (Native): H-Tyr-Ala-Gly-Phe-Leu-OH
Rationale: This sequence contains cleavage sites for chymotrypsin (after Phe) and other non-specific proteases, making it a suitable substrate for degradation studies.[6][15]
Model Peptide (Modified): H-Tyr-Ala-Gly-(β-ABFP)-Leu-OH
Modification: The Phenylalanine (Phe) at the P1 position relative to the potential cleavage site is replaced with our UAA, which we denote as β-ABFP (Amino-Bromo-Fluoro-Phenyl)propanoic acid. This strategic placement directly tests the UAA's ability to protect a known vulnerable site.
Both peptides can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols, followed by cleavage, purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and identity confirmation by mass spectrometry (MS).
Selection of Proteases
To assess broad-spectrum stability, a panel of proteases with different specificities should be used.
α-Chymotrypsin: A serine protease that primarily cleaves C-terminal to aromatic amino acids (Phe, Tyr, Trp).[15][16]
Trypsin: A serine protease that cleaves C-terminal to basic residues (Lys, Arg).[17] While our model peptide lacks a trypsin site, including it serves as a negative control and is crucial for peptides that do contain basic residues.
Pepsin: An aspartic protease with broad specificity, often cleaving after aromatic and hydrophobic residues, that functions at acidic pH.[15][17]
Pronase: A mixture of proteases that can hydrolyze most peptide bonds, providing a measure of stability against aggressive, non-specific degradation.[11]
Detailed Protocol: Proteolytic Stability Assay
This protocol uses RP-HPLC to quantify the amount of intact peptide remaining over time.
A. Reagent and Sample Preparation:
Assay Buffers:
Chymotrypsin/Trypsin Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
Pepsin Buffer: 100 mM Sodium Citrate, pH 2.0.
Pronase Buffer: 50 mM Phosphate Buffer, pH 7.5.
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate solvent (e.g., 10% Acetonitrile in water).
Enzyme Stock Solutions: Prepare fresh stock solutions of each protease in its respective cold assay buffer at a concentration of 1 mg/mL.
B. Proteolytic Digestion:
Set up reaction tubes for each peptide, each enzyme, and each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
In each tube, add 90 µL of the appropriate pre-warmed assay buffer (37°C).
Add 5 µL of the peptide stock solution to each tube for a final peptide concentration of 50 µg/mL.
Initiate the reaction by adding 5 µL of the corresponding enzyme stock solution (final enzyme:substrate ratio of 1:20 w/w). The T=0 tube receives the quenching solution before the enzyme.
Incubate all tubes at 37°C in a water bath or incubator.
At each designated time point, quench the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA). This will acidify the sample and denature the protease.
Immediately place quenched samples on ice or at 4°C.
C. RP-HPLC Analysis:
Analyze 50 µL of each quenched sample by RP-HPLC.
Typical HPLC Conditions:
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
Flow Rate: 1 mL/min.
Detection: UV at 220 nm or 280 nm.
Record the peak area of the intact peptide at each time point.
D. Data Analysis:
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Plot % Remaining versus Time for each peptide-enzyme combination.
Calculate the half-life (t₁/₂) for each peptide, which is the time required for 50% of the peptide to be degraded.
Figure 2: Proteolytic Stability Assay Workflow.
Anticipated Results and Data Interpretation
The experimental data should clearly demonstrate the superior stability of the peptide containing 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid .
Table 1: Hypothetical Proteolytic Stability Data
Peptide Sequence
Protease
Half-Life (t₁/₂) [minutes]
% Remaining after 4 hours
H-Tyr-Ala-Gly-Phe-Leu-OH
α-Chymotrypsin
25
< 1%
(Native)
Pepsin
40
~5%
Pronase
10
< 1%
H-Tyr-Ala-Gly-(β-ABFP)-Leu-OH
α-Chymotrypsin
> 1440 (24 hours)
> 95%
(Modified)
Pepsin
> 1440 (24 hours)
> 90%
Pronase
350
~45%
Interpretation of Data:
The native peptide is expected to degrade rapidly, especially in the presence of chymotrypsin and pronase, with a half-life measured in minutes.
In stark contrast, the modified peptide should exhibit dramatically enhanced stability. Its half-life against specific proteases like chymotrypsin and pepsin is expected to extend from minutes to many hours or even days.[9][11]
Even against the aggressive protease cocktail Pronase, the modified peptide should show a significant, measurable increase in its half-life, underscoring the robustness of the β-amino acid modification.
Conclusion and Broader Implications
The strategic incorporation of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid represents a highly effective method for overcoming the primary limitation of peptide therapeutics: proteolytic instability. As demonstrated through the proposed experimental framework, this single UAA substitution can increase a peptide's half-life by orders of magnitude. This enhancement in stability is a critical step toward developing peptide drugs with improved pharmacokinetic profiles, reduced dosing frequency, and the potential for alternative delivery routes.[1][18] By providing a robust, sterically-driven defense against enzymatic degradation, β-amino acids serve as an indispensable tool for the modern peptide chemist, transforming transient biological messengers into viable, long-acting therapeutics.
References
Gellman, S. H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. doi: 10.1002/cbdv.200590039
MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. Pharmaceuticals. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). The Crucial Role of Unnatural Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]
Pathak, D., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ChemMedChem. Retrieved from [Link]
ResearchGate. (n.d.). Rapid Profiling of Peptide Stability in Proteolytic Environments | Request PDF. Retrieved from [Link]
ResearchGate. (2013, February 19). Why are peptides consisting of beta amino acids metabolically more stable? Retrieved from [Link]
JoVE. (n.d.). Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay. Retrieved from [Link]
ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
Oxford Academic. (2024, May 4). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. Retrieved from [Link]
Bowers Lab. (n.d.). Proteases. Retrieved from [Link]
ACS Publications. (2023, September 7). Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. Analytical Chemistry. Retrieved from [Link]
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
Bioanalysis Zone. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved from [Link]
PubMed. (2014, December 15). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Retrieved from [Link]
Assay Genie. (2024, February 6). Protease vs Peptidase: Understanding Enzymatic Digestion. Retrieved from [Link]
PubMed. (2007, December 19). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Retrieved from [Link]
Bitesize Bio. (2025, June 2). How to Use Proteases to Purposefully Digest Proteins. Retrieved from [Link]
PubMed. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. doi: 10.1002/(SICI)1099-1387(199705)3:3<157::AID-PSC94>3.0.CO;2-W
MDPI. (2025, May 27). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Retrieved from [Link]
PubMed. (2021, June 30). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. doi: 10.1080/17460441.2021.1942837
Assessing the off-target effects of "3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid" derivatives
This guide outlines a rigorous technical framework for assessing the off-target pharmacology of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid derivatives. These -amino acid scaffolds are critical building blocks for p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous technical framework for assessing the off-target pharmacology of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid derivatives.
These
-amino acid scaffolds are critical building blocks for peptidomimetics (e.g., integrin inhibitors, DPP-4 inhibitors) and CNS-active agents.[1][2] However, the specific 2-bromo-4-fluoro substitution pattern introduces unique lipophilic and electronic properties that significantly alter their interaction with transporters (LAT1/LAT2) and metabolic enzymes compared to non-halogenated or mono-halogenated alternatives.[1][2]
Technical Guide: Off-Target Profiling of Halogenated
-Phenylalanine Derivatives
Executive Summary & Strategic Rationale
In drug design, replacing an
-amino acid with a -amino acid (homologation) typically increases proteolytic stability.[1][2][3] However, the addition of the 2-bromo-4-fluorophenyl moiety creates a "molecular warhead" that deviates from standard peptidomimetic behavior.[1][2]
Unlike simple
-phenylalanine, this derivative exhibits:
Enhanced Lipophilicity: The bromine atom significantly increases LogP, altering membrane permeability.[1][2][3]
Transporter Hijacking: The steric bulk at the ortho (2-Br) position combined with the electronic pull of the para (4-F) position creates a high-affinity substrate for the L-type Amino Acid Transporter 1 (LAT1) , potentially forcing CNS entry where it may not be desired.[1][2][3]
Metabolic Resistance: The halogenation pattern blocks typical aromatic hydroxylation sites, potentially inhibiting CYP450 enzymes rather than being metabolized by them.[1][2][3]
This guide defines the protocol to assess these risks against standard alternatives.
Comparative Performance Matrix
The following table contrasts the critical liability parameters of the 2-Br-4-F derivative against standard scaffolds.
Potential for significant CNS penetration (off-target neurotoxicity).[1][2][3]
CYP2D6 Inhibition
Negligible
Low
High Risk
The 2-Br steric bulk often jams the CYP heme active site.[1][2][3]
Solubility
High
Moderate
Low
Requires specialized formulation; risk of aggregation.[1][2][3]
Critical Assessment Protocols
To validate the safety of your derivative, you must move beyond standard safety panels and utilize a Transporter-Metabolism-Aggregation triad.[1][2]
Phase A: The Transporter Selectivity Assay (LAT1 vs. LAT2)
Why this matters: The 2-bromo substituent is known to enhance binding to LAT1 (cancer/CNS transporter) while diminishing binding to LAT2 (ubiquitous peripheral transporter).[1][2][3] This shift determines whether your compound becomes a CNS toxin or a peripheral therapeutic.[1][2][3]
Protocol: Cis-inhibition Competency Assay
Cell Lines: Use HEK293 cells stably overexpressing human LAT1 (SLC7A5) and LAT2 (SLC7A8).[1][2][3]
Substrate: Radiolabeled
-L-Leucine (standard LAT substrate).
Dosing: Incubate cells with
-L-Leucine () + Test Compound (0.1 nM to 100 ) for 1 minute at 37°C.
Lysis & Counting: Wash cells with ice-cold choline-Cl buffer, lyse with 0.1N NaOH, and measure radioactivity via liquid scintillation.
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
.
Success Criterion: Selectivity Ratio (LAT1/LAT2) must align with therapeutic target (e.g., >100x for CNS drugs; <0.01x for peripheral-only).[1][2][3]
Phase B: Metabolic Stability & CYP Inhibition (The "Halogen Trap")
Why this matters: The 4-Fluoro group blocks para-hydroxylation, a primary clearance route.[1][2] The 2-Bromo group adds steric hindrance.[1][2][3] This often turns the molecule into a competitive inhibitor of CYP2D6 or CYP3A4 rather than a substrate.[3]
[1][2][3][4] -Amino Acids Executive Summary & Immediate Action Do not dispose of this compound down the drain or in general trash. 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a Halogenated Organic intermediate.[1...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
-Amino Acids
Executive Summary & Immediate Action
Do not dispose of this compound down the drain or in general trash.
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a Halogenated Organic intermediate.[1][2][3][4][5] Its dual-halogenated nature (Bromine/Fluorine) mandates high-temperature incineration with specific acid-gas scrubbing capabilities.[1][2]
Core Directive:
Segregate: Place strictly in the Halogenated Waste stream.[1][2]
Label: Clearly mark as "Halogenated Organic Solid" (or Liquid if dissolved).
Container: Use HDPE (High-Density Polyethylene) or chemically resistant glass.[1][2]
Chemical Profile & Hazard Justification
To ensure compliance and safety, researchers must understand the causality behind these disposal protocols.[2] This compound is not merely "chemical waste"; it is a precursor to corrosive combustion byproducts.[1][2]
Zwitterionic character; likely high melting point solid.[2]
Halogen Content
Fluorine (F) & Bromine (Br)
Critical: Combustion generates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1][2]
Combustion Hazard
Acid Gas Generation
Standard municipal incinerators cannot handle HF/HBr; requires hazardous waste incinerators with caustic scrubbers.[1][2]
Health Hazard
Irritant (H315, H319, H335)
Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1][2]
The "Why": The Fluorine Factor
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
). Complete destruction requires temperatures exceeding 1,100°C. Inadequate incineration temperatures result in the formation of Products of Incomplete Combustion (PICs) or the release of corrosive HF gas, which destroys incinerator linings and poses severe environmental toxicity risks [1].
Step-by-Step Disposal Protocol
A. Solid Waste (Neat Compound)
Most likely scenario for expired or excess reagents.[1][2]
Containment: Transfer the solid substance into a wide-mouth HDPE jar .
Reasoning: HDPE is resistant to trace acid formation and physical breakage.[1][2]
Labeling: Affix a hazardous waste tag immediately.[1][2]
Must Read: "Solid Waste: Halogenated Organics."[1][2][6][7]
Constituents: List full chemical name: "3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid."[1][2]
Segregation: Place the jar in the Solid Hazardous Waste satellite accumulation area. Do not bulk with non-halogenated solids (e.g., glucose, simple salts) as this elevates the disposal cost of the entire container.[2]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).[1][2]
Solvent Compatibility Check:
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Solvent carboy.[1][2]
If dissolved in Methanol or Acetone : Even though the solvent is non-halogenated, the presence of the fluorinated solute (>1000 ppm) reclassifies the entire mixture as Halogenated Waste [2].[1][2]
Transfer: Funnel waste into the designated "Halogenated Waste" carboy (typically yellow or specifically tagged).[1][2]
PH Check: If the solution is acidic (e.g., from an acid workup), neutralize to pH 6-8 before combining with organic solvents to prevent exothermic polymerization or gas evolution in the waste drum.[1][2]
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision tree for segregating halogenated amino acid waste streams. Note the critical reclassification step for non-halogenated solvents.
Emergency Contingencies (Spill Management)
In the event of a spill, the primary risk is the dispersion of fine halogenated dust (inhalation hazard).
Scenario
Protocol
Dry Spill (Powder)
1. Evacuate immediate area if dust is airborne.2.[1][2][4] Don PPE (Nitrile gloves, N95/P100 mask, goggles).3.[2] Cover spill with wet paper towels to suppress dust.4.[1][2] Scoop into a dedicated waste jar. Label as "Spill Debris: Halogenated."[1][2]
Wet Spill (Solution)
1. Absorb with Vermiculite or Clay absorbent (Do not use combustible paper/rags if volume is >100mL).2.[1][2] Place saturated absorbent into a sealed bag or bucket.3.[2] Dispose of as Solid Halogenated Waste .
References
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1][2][8] Technical Resource Document.[1][2][7] Available at: [Link][1]
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated Solvents. Available at: [Link][1][2]
PubChem. 3-Amino-3-(4-fluorophenyl)propanoic acid (Analogous Structure Safety Data). National Library of Medicine.[1][2] Available at: [Link]
University of Illinois Urbana-Champaign (DRS). Chemical Waste Segregation and Management.[1][2] Available at: [Link][1][2]